molecular formula C8H8N2O3S B3198131 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid CAS No. 1009571-63-4

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid

Cat. No.: B3198131
CAS No.: 1009571-63-4
M. Wt: 212.23 g/mol
InChI Key: HPVMNFYDMAJZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid is a heterocyclic compound featuring a fused thiazole and diazepine ring system. Its molecular formula is C₉H₉N₃O₃S, with a monoisotopic mass of 239.037 Da and an average mass of 239.25 g/mol . The compound is characterized by a carboxylic acid group at position 3 and a ketone group at position 6. It is commercially available (CAS: 1009571-63-4) and is used in biochemical and pharmaceutical research as a building block for drug discovery .

Synthesis and Applications The ethyl ester derivative of this compound, ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylate (CAS: 805326-00-5), has been studied extensively. The carboxylic acid form is likely a metabolite of such ester derivatives, contributing to their pharmacological profiles.

Properties

IUPAC Name

8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-6-2-1-3-10-5(7(12)13)4-14-8(10)9-6/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVMNFYDMAJZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with a diazepine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Overview

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid (CAS No. 1009571-63-4) is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure contributes to various biological activities, making it a candidate for drug development in several therapeutic areas.

Pharmacological Studies

The compound has been studied for its hypnotic properties. Specifically, its derivative, ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), has shown promise as an ultra-short acting hypnotic agent. Research indicates that HIE-124 exhibits:

  • Rapid onset of action.
  • Short duration of effects without acute tolerance or significant side effects compared to traditional anesthetics like thiopental sodium .

Potential Use in Anesthesia

HIE-124's profile suggests its potential application as a pre-anesthetic medication and an anesthesia inducer. It could also be used in conjunction with other anesthetics to prolong their effects during surgical procedures .

Metabolic Studies

Studies involving the metabolic profile of HIE-124 reveal that it is primarily metabolized into a carboxylic acid derivative in both in vitro and in vivo settings. This metabolic pathway is crucial for understanding the pharmacokinetics and safety profile of the compound .

Case Studies

StudyFocusFindings
El-Kashef et al. (2008)Synthesis and Biological EvaluationDemonstrated HIE-124's rapid onset and short duration of action as a hypnotic with minimal side effects; potential for use in anesthesia .
Abdel-Aziz et al. (2008)Metabolic Profile AnalysisIdentified the primary metabolic product as a carboxylic acid derivative; important for assessing drug safety and efficacy .

Mechanism of Action

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate biochemical processes by binding to these targets and altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Pharmacological/Biological Relevance Reference
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid C₉H₉N₃O₃S Carboxylic acid group at C3; ketone at C8 Building block for hypnotic agents
Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylate C₁₀H₁₂N₂O₃S Ethyl ester at C3; improved lipophilicity Ultra-short-acting hypnotic (HIE-124)
Methyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylate C₉H₁₀N₂O₃S Methyl ester at C3; intermediate polarity Research intermediate (CAS: 805326-00-5 )
5-Oxo-2,3-dihydro-5H-[1,3]-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid C₉H₇NO₅S Pyridine ring fused with thiazole; two carboxylic acid groups Antimicrobial and anti-inflammatory activity
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid C₁₁H₁₂N₂O₃S Cyclopentane-fused thiazolo-pyrimidine; acetic acid side chain Kinase inhibition and anticancer potential

Key Differences and Research Findings

Bioavailability and Metabolism

  • The ethyl ester derivative (HIE-124) exhibits enhanced bioavailability compared to the carboxylic acid form due to its lipophilic ethyl group, facilitating blood-brain barrier penetration. However, it is rapidly metabolized to the carboxylic acid form via esterases, limiting its duration of action .
  • The methyl ester variant (CAS: 805326-00-5 ) shows intermediate metabolic stability, making it a candidate for prodrug optimization .

Structural Modifications and Activity

  • Replacing the diazepine ring with a pyridine ring (as in 5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid ) introduces additional hydrogen-bonding sites, enhancing interactions with microbial enzymes and improving antimicrobial efficacy .
  • The cyclopenta-fused derivative (C₁₁H₁₂N₂O₃S) demonstrates broader kinase inhibition due to its rigid, planar structure, which favors binding to ATP pockets in cancer targets .

Synthetic Accessibility The parent carboxylic acid derivative is synthesized via cyclocondensation of thiourea intermediates with α,β-unsaturated ketones, followed by oxidation . In contrast, pyrimido[2,1-b][1,3]benzothiazoles (e.g., compounds in ) require multi-component reactions involving 2-aminobenzothiazoles and 1,3-dicarbonyls, highlighting divergent synthetic pathways for structurally related heterocycles .

Table 2: Pharmacokinetic and Physicochemical Data

Compound LogP Solubility (mg/mL) Half-Life (in vivo) Metabolic Pathway
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid -0.5 2.1 (water) N/A Glucuronidation
Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylate 1.8 0.3 (water) 15–30 minutes Esterase hydrolysis
5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid -1.2 5.6 (water) >2 hours Renal excretion

Biological Activity

8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C8H8N2O3S
  • Molecular Weight : 212.23 g/mol
  • CAS Number : 1009571-63-4

Pharmacological Activity

Research has indicated that derivatives of 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine exhibit various biological activities:

1. Hypnotic Activity

Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124) is noted for its ultra-short acting hypnotic properties. In studies conducted by El-Kashef et al., HIE-124 was synthesized and evaluated for its hypnotic effects. The compound demonstrated effective sleep induction with a rapid onset and short duration of action compared to traditional benzodiazepines .

2. Anticancer Activity

The compound has shown promising results against various cancer cell lines. For instance:

  • Cell Lines Tested : Prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7).
  • Activity : Compounds derived from the thiazolo-diazepine structure exhibited significant antiproliferative effects with IC50 values ranging from 0.011 to 0.246 µM in different assays .

The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization. The compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics which is crucial for cell division and proliferation .

Case Study 1: Hypnotic Evaluation

A study focused on the synthesis and evaluation of HIE-124 highlighted its effectiveness as a hypnotic agent. The pharmacokinetic profile indicated rapid absorption and elimination, making it suitable for clinical applications in sleep disorders .

Case Study 2: Antiproliferative Studies

In vitro studies on derivatives of the compound have shown that modifications at specific positions can enhance biological activity. For example, the introduction of various substituents on the diazepine ring significantly improved the potency against A549 lung cancer cells .

Data Table: Biological Activity Overview

Activity TypeCompound NameCell Line TestedIC50 (µM)Mechanism
HypnoticEthyl 8-Oxo-5,6,7,8-tetrahydro...N/AN/AGABA receptor modulation
AnticancerHIE-124A5490.011Tubulin polymerization inhibition
AnticancerOther derivativesDU-1450.054Colchicine site binding

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, lactamization of precursors like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst is a key step . Another approach involves coupling thiazole-containing intermediates with diazepine moieties, followed by oxidation at the 8-position. X-ray diffraction is often employed to confirm spatial structure post-synthesis .

Q. How is the structural characterization of this compound performed?

  • Methodology : Structural validation combines multiple spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing keto (8-Oxo) and carboxylic acid groups.
  • IR Spectroscopy : Confirms carbonyl stretching frequencies (~1700 cm⁻¹ for the carboxylic acid and ~1650 cm⁻¹ for the lactam).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in biomedical research?

  • Methodology : The compound’s thiazolo-diazepine core is structurally analogous to bioactive benzodiazepines, making it a candidate for receptor-binding studies. Radiolabeled analogs (e.g., using tritium or fluorine-18) are synthesized to assess affinity for GABAA receptors or other neurological targets .

Advanced Research Questions

Q. How can researchers optimize the yield of the cyclization step during synthesis?

  • Methodology : Reaction conditions for cyclization (e.g., temperature, catalyst load, solvent) require systematic optimization. For example:

  • Catalyst Screening : PPA vs. Eaton’s reagent (P2O5/MeSO3H) to improve reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility, while anhydrous conditions prevent hydrolysis .
  • Kinetic Studies : Monitoring reaction progress via TLC or in situ FTIR helps identify bottlenecks (e.g., incomplete lactam formation) .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodology : Contradictions often arise from dynamic processes (e.g., tautomerism or rotameric equilibria). Strategies include:

  • Variable-Temperature NMR : To "freeze" conformational changes and isolate signals.
  • DFT Calculations : Compare experimental X-ray data with computational models to validate dominant conformers .
  • Complementary Techniques : Use NOESY or ROESY NMR to probe spatial proximities unresolved by X-ray .

Q. What strategies are recommended for designing in vitro assays to evaluate bioactivity?

  • Methodology : Focus on target-specific assays:

  • Receptor Binding : Competitive displacement assays using radioligands (e.g., [³H]Flumazenil for GABAA receptors) .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based substrates (e.g., FRET probes).
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation .

Q. How can impurities in the final product be identified and quantified?

  • Methodology : Employ orthogonal analytical methods:

  • HPLC-MS : Detect low-abundance impurities (e.g., des-carboxylic acid byproducts).
  • NMR Spectroscopy : Identify structural analogs (e.g., regioisomers from incomplete cyclization) .
  • Pharmacopeial Standards : Cross-reference with certified reference materials (e.g., USP/EP impurity standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid
Reactant of Route 2
8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.